Kocurin
Overview
Description
Kocurin is a thiazolyl peptide antibiotic derived from marine bacteria, specifically from the genus Kocuria. It has garnered significant attention due to its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This compound is part of a broader class of thiazolyl peptides known for their complex structures and strong antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kocurin is typically isolated from the culture broths of marine-derived Kocuria palustris. The isolation process involves cultivating the bacteria under specific conditions that promote the production of secondary metabolites. The culture broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Kocuria palustris. The fermentation process is optimized to maximize yield, often involving the use of nutrient-rich media and controlled environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted and purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Kocurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the thiazole rings in this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the thiazole rings, can lead to the formation of new analogs with different properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are various this compound analogs, each with potentially unique antibacterial properties. These analogs are often studied to understand structure-activity relationships and to develop more effective antibiotics .
Scientific Research Applications
Kocurin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and modification of thiazolyl peptides.
Biology: Investigated for its role in microbial interactions and its production by marine bacteria.
Medicine: Explored as a potential treatment for infections caused by MRSA and other resistant bacteria. Its efficacy and safety profiles are subjects of ongoing research.
Industry: Potential applications in the development of new antibiotics and as a lead compound for drug discovery
Mechanism of Action
Kocurin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it interferes with the elongation phase of protein synthesis .
Comparison with Similar Compounds
Kocurin is unique among thiazolyl peptides due to its specific structure and potent activity against MRSA. Similar compounds include:
Thiazomycin: Another thiazolyl peptide with antibacterial properties.
Micrococcin: Known for its activity against Gram-positive bacteria.
LFF571: A thiazolyl peptide in clinical development for treating Clostridium difficile infections.
Compared to these compounds, this compound stands out for its high potency and specificity against MRSA, making it a promising candidate for further development .
Biological Activity
Kocurin is a thiopeptide antibiotic produced by marine-derived bacteria, specifically from the genus Kocuria. It has garnered attention due to its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and its unique biosynthetic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its structure, mechanisms of action, and potential applications in combating antibiotic resistance.
1. Structural Characteristics
This compound is a ribosomally synthesized and post-translationally modified peptide (RIPP). Its structural elucidation was achieved through advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound consists of a thiazolyl peptide structure, which contributes to its bioactivity against various bacterial strains.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₄S₃ |
Molecular Weight | 423.57 g/mol |
Structural Class | Thiopeptide |
Active Against | Methicillin-resistant Staphylococcus aureus (MRSA) |
This compound exhibits its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds to the ribosomal subunits, disrupting the translation process, which is critical for bacterial growth and replication. This mechanism is particularly effective against Gram-positive bacteria, including MRSA.
Minimum Inhibitory Concentration (MIC)
This compound has demonstrated impressive potency with MIC values in the submicromolar range against MRSA strains:
3. Biosynthesis of this compound
The biosynthetic gene cluster (BGC) responsible for this compound production comprises nine open reading frames and spans approximately 12 kilobases in length. The functionality of this gene cluster was confirmed through heterologous expression in Streptomyces coelicolor, allowing for the production of this compound in controlled laboratory conditions .
Table 2: Key Genes in this compound Biosynthesis
Gene Function | Description |
---|---|
Precursor Peptide Gene | Encodes the linear peptide precursor |
Modification Enzymes | Enzymes responsible for post-translational modifications |
Regulatory Elements | Control the expression of the biosynthetic pathway |
4. Case Studies and Research Findings
Several studies have highlighted this compound's potential as an alternative therapeutic agent against antibiotic-resistant infections:
- Study on Antimicrobial Activity : Research conducted by demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing its potential as a treatment option in clinical settings.
- Biosynthetic Pathway Investigation : A comprehensive study utilized bioinformatics and metabolomics to elucidate the biosynthetic pathways involved in this compound production, revealing insights into its genetic regulation .
5. Future Directions
Given the rising threat of antibiotic resistance, this compound represents a promising candidate for further development as a therapeutic agent. Future research should focus on:
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
- Synthetic Biology Approaches : Exploring methods to enhance this compound production through genetic engineering techniques.
Properties
IUPAC Name |
2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWYMYPACSXBTM-GVYUJTEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H66N18O13S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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